6-(2-fluoro-4-methoxyphenyl)-2-[(2E)-3-phenylprop-2-en-1-yl]pyridazin-3(2H)-one
Description
Properties
IUPAC Name |
6-(2-fluoro-4-methoxyphenyl)-2-[(E)-3-phenylprop-2-enyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O2/c1-25-16-9-10-17(18(21)14-16)19-11-12-20(24)23(22-19)13-5-8-15-6-3-2-4-7-15/h2-12,14H,13H2,1H3/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSHADKXZKURAZ-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC=CC3=CC=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)C/C=C/C3=CC=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyridazinone derivatives exhibit structure-activity relationships (SARs) highly dependent on substituent patterns. Below is a detailed comparison of the target compound with structurally analogous pyridazinones:
Table 1: Structural and Functional Comparison of Pyridazinone Derivatives
Key Comparative Insights:
Substituent Effects on Bioactivity: The fluorine in the target compound’s 2-fluoro-4-methoxyphenyl group may improve metabolic stability compared to non-fluorinated analogs like 2-(4-chlorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one . The methoxy group at the 4-position likely enhances electronic interactions with polar residues in target proteins, a feature absent in 6-(4-fluorophenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one .
This structural feature is shared with kinase inhibitors like Yhhu3813 but without the latter’s steric bulk .
Comparative Pharmacological Potential: Unlike Yhhu3813, which is optimized for kinase inhibition, the target compound’s simpler substituents may broaden its applicability to anti-inflammatory or antimicrobial contexts . The absence of a piperazine or methylsulfanyl group (as in ) suggests distinct pharmacokinetic profiles, favoring passive diffusion over active transport.
Q & A
Q. Basic Research Focus
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy protons at ~3.8 ppm; vinyl protons in the (2E)-allyl group as doublets with J ≈ 16 Hz) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺: ~377.13 g/mol) .
Q. Advanced Research Focus
- Single-crystal X-ray diffraction : Resolve stereochemistry and bond lengths. Use SHELX software for refinement, noting disorder in flexible groups (e.g., allyl chains) .
- SC-XRD parameters : Monoclinic systems (space group C2/c) with Z = 8 are common for pyridazinones; refine using SHELXL with absorption correction (SADABS) .
How to design biological activity assays targeting kinases or microbial targets?
Q. Basic Research Focus
- Kinase inhibition : Use ELISA-based assays with recombinant kinases (e.g., p38 MAPK) and ATP-competitive probes. Measure IC₅₀ via fluorescence polarization .
- Antimicrobial testing : Follow CLSI guidelines for MIC determination against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
Q. Advanced Research Focus
- Mechanistic studies : Employ surface plasmon resonance (SPR) to quantify binding kinetics (kₒₙ/kₒff) with target proteins .
- Resistance profiling : Compare activity against wild-type vs. mutant strains (e.g., blaZ-expressing S. aureus) to identify resistance mechanisms .
What computational strategies predict binding modes and pharmacokinetic properties?
Q. Advanced Research Focus
- Molecular docking : Use AutoDock Vina or Glide to model interactions with kinase active sites (e.g., hinge region hydrogen bonding with pyridazinone core) .
- ADMET prediction : Apply QikProp or SwissADME to estimate logP (~3.2), solubility (<10 µg/mL), and cytochrome P450 inhibition risks .
How to resolve contradictions in bioactivity data across studies?
Q. Advanced Research Focus
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Meta-analysis : Use hierarchical clustering to group discrepant results by experimental conditions (e.g., pH, temperature) .
What strategies improve solubility and stability for in vivo studies?
Q. Basic Research Focus
- Salt formation : Test hydrochloride or sodium salts to enhance aqueous solubility .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated hydroxyls) to improve bioavailability .
How to conduct structure-activity relationship (SAR) studies for this compound?
Q. Advanced Research Focus
- Substituent variation : Synthesize analogs with halogen (Cl, Br) or electron-donating groups (OMe, NH₂) on the phenyl rings. Compare IC₅₀ values to map pharmacophores .
- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate steric/electrostatic fields with activity .
What challenges arise in crystallographic refinement of flexible substituents?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
